molecular formula C31H35N3O3 B10849157 H-Dmt-Tic-NH-CH2-Indn

H-Dmt-Tic-NH-CH2-Indn

Cat. No.: B10849157
M. Wt: 497.6 g/mol
InChI Key: DDWRUPXWANOFLU-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dmt-Tic-NH-CH2-Indn is a synthetic pseudopeptide based on the potent Dmt-Tic opioid pharmacophore, where the C-terminus is functionalized with a 2,3-dihydro-1H-inden-2-yl (Indn) group . This specific structural modification confers a distinct pharmacological profile. In vitro studies characterize this compound as a ligand with high binding affinity for both δ-opioid receptors (Kiδ = 0.199 ± 0.032 nM) and μ-opioid receptors (Kiμ = 0.16 ± 0.019 nM), resulting in a low selectivity ratio between the two receptor types . Functionally, it has been reported to exhibit δ-opioid agonist activity, though with a potency (IC50 = 129.0 ± 23.9 nM in the MVD assay) significantly lower than the reference δ-agonist H-Dmt-Tic-NH-CH2-Bid . This demonstrates how minor chemical alterations to the Dmt-Tic pharmacophore can profoundly change its activity, making it a valuable tool for studying structure-activity relationships in opioid peptide research . Researchers utilize such compounds to investigate the roles of δ-opioid receptors, which are implicated in various neurological functions including mood and analgesia . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Specific data on its solubility, stability, and in vivo activity for this exact compound are not available in the current search results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H35N3O3

Molecular Weight

497.6 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C31H35N3O3/c1-19-11-26(35)12-20(2)27(19)16-28(32)31(37)34-18-25-10-6-5-9-24(25)15-29(34)30(36)33-17-21-13-22-7-3-4-8-23(22)14-21/h3-12,21,28-29,35H,13-18,32H2,1-2H3,(H,33,36)/t28-,29-/m0/s1

InChI Key

DDWRUPXWANOFLU-VMPREFPWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4CC5=CC=CC=C5C4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4CC5=CC=CC=C5C4)N)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for H Dmt Tic Nh Ch2 Indn and Analogues

General Strategies for Dmt-Tic Pseudopeptide Synthesis

The Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a crucial structural motif in a variety of biologically active compounds. researchgate.netu-szeged.hu The synthesis of pseudopeptides incorporating this motif generally relies on established principles of peptide chemistry, with specific adaptations to accommodate the unique characteristics of the non-proteinogenic amino acids involved. researchgate.net

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis is a widely utilized method for preparing Dmt-Tic containing pseudopeptides. researchgate.netnih.gov This classical approach involves the sequential coupling of amino acid residues in a homogenous solvent system. researchgate.net The primary advantage of this method is the ability to purify and characterize intermediates at each step, ensuring the integrity of the growing peptide chain. researchgate.net The synthesis is typically carried out in a stepwise manner, starting from the C-terminus and extending towards the N-terminus. nih.gov This involves the protection of the N-terminal amino group and any reactive side chains, followed by the activation of the C-terminal carboxyl group of the incoming amino acid to facilitate peptide bond formation. thermofisher.com After each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid in the sequence. thermofisher.com

A common N-terminal protecting group used in this context is the tert-butoxycarbonyl (Boc) group. thermofisher.com The Boc group is stable under the coupling conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.compeptide.com This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups. peptide.com

Utilization of Coupling Reagents (e.g., WSC/HOBt)

The formation of the amide bond between two amino acids is a critical step that requires the activation of the carboxylic acid component. thermofisher.com Carbodiimides are a class of reagents commonly used for this purpose. peptide.com One such reagent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used as its hydrochloride salt (WSC). peptide.comluxembourg-bio.com WSC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com

However, this intermediate can be prone to racemization and other side reactions. peptide.com To mitigate these issues, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is typically included in the reaction mixture. nih.govpeptide.com HOBt traps the reactive O-acylisourea intermediate to form a more stable HOBt-active ester. peptide.com This active ester then reacts cleanly with the free amino group of the other component to form the desired peptide bond with minimal racemization. peptide.com The combination of WSC and HOBt is a well-established and efficient coupling system for solution-phase peptide synthesis, including the synthesis of Dmt-Tic analogues. nih.govoup.comacs.org

Reagent/TechniqueRole in SynthesisKey Characteristics
Solution-Phase Synthesis Overall synthetic strategyStepwise addition of amino acids in a solvent. Allows for intermediate purification. researchgate.netnih.gov
Boc Protecting Group N-terminal protectionStable during coupling, removed by acid (TFA). thermofisher.compeptide.com
WSC (EDC) Coupling reagent (Carbodiimide)Activates the carboxylic acid for amide bond formation. thermofisher.compeptide.com
HOBt Coupling additiveMinimizes racemization and side reactions by forming a stable active ester. nih.govpeptide.com

Specific Chemical Synthesis of H-Dmt-Tic-NH-CH2-Indn

The synthesis of the target compound, this compound, is a prime example of the application of these general strategies. It involves a convergent approach where the dipeptide unit and the C-terminal amine are synthesized separately and then coupled together.

Precursor Amine Synthesis (H2N-CH2-Indn)

The initial step in the synthesis of the C-terminal portion of the molecule is the preparation of the precursor amine, 2-aminomethyl-2,3-dihydro-1H-indene (H2N-CH2-Indn). While the specific synthesis of this precursor is often referenced from prior literature, it generally involves standard organic chemistry transformations to introduce an aminomethyl group onto the indane scaffold. nih.gov

Coupling of Boc-Dmt-Tic-OH with H2N-CH2-Indn

The core of the synthesis involves the coupling of the N-terminally protected dipeptide, Boc-Dmt-Tic-OH, with the previously synthesized precursor amine, H2N-CH2-Indn. nih.gov This reaction is carried out using the WSC/HOBt coupling methodology. nih.gov

In a typical procedure, Boc-Dmt-Tic-OH and H2N-CH2-Indn are dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). nih.gov The mixture is cooled, and then HOBt and WSC are added. nih.govacs.org The reaction is stirred at a low temperature for a few hours and then allowed to warm to room temperature to ensure the completion of the coupling reaction. nih.govacs.org The resulting product is the protected pseudopeptide, Boc-Dmt-Tic-NH-CH2-Indn. nih.gov

A study reported the synthesis of Boc-Dmt-Tic-NH-CH2-Indn via the condensation of Boc-Dmt-Tic-OH with H2N-CH2-Indn using WSC/HOBt, achieving a yield of 87%. nih.gov

Reactant 1Reactant 2Coupling ReagentsProductReported Yield
Boc-Dmt-Tic-OHH2N-CH2-IndnWSC/HOBtBoc-Dmt-Tic-NH-CH2-Indn87% nih.gov

N-Terminal Deprotection and Purification

The final step in the synthesis is the removal of the N-terminal Boc protecting group to yield the desired product, this compound. nih.gov This is typically achieved by treating the protected pseudopeptide with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.compeptide.com The reaction is usually performed in a solvent like dichloromethane (B109758) (DCM). peptide.com

Following the deprotection, the crude product is purified. A common method for purifying peptides and pseudopeptides is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates the desired product from any remaining starting materials, reagents, and byproducts, yielding the final compound in high purity. nih.gov

Synthetic Routes for Structurally Related Dmt-Tic Analogues

The Dmt-Tic scaffold serves as a foundational structure for developing opioid ligands. nih.gov Synthetic modifications, particularly at the C-terminus, have led to the discovery of analogues with significantly altered receptor affinities and functional activities.

Strategies for Varied C-Terminal Modifications (e.g., Benzimidazoles, Indoles)

The introduction of diverse heterocyclic moieties at the C-terminus of the Dmt-Tic pharmacophore has been a fruitful strategy for modulating pharmacological activity. The synthesis of these analogues typically involves the coupling of a protected Dmt-Tic dipeptide acid with a C-terminally modified amine.

A common synthetic pathway begins with the preparation of the protected dipeptide, Boc-Dmt-Tic-OH. This intermediate is then condensed with various amino-heterocycles. For instance, the synthesis of indole (B1671886) and indane-containing analogues, such as H-Dmt-Tic-NH-CH2-Indl and this compound, is achieved through a condensation reaction of Boc-Dmt-Tic-OH with the corresponding aminomethyl-indole or aminomethyl-indane. nih.gov This coupling is typically facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC) in the presence of 1-hydroxybenzotriazole (HOBt). nih.gov The final step involves the removal of the Boc protecting group, usually with trifluoroacetic acid (TFA), to yield the desired product. nih.gov

Similarly, benzimidazole-containing analogues are synthesized by coupling Boc-Dmt-Tic-OH with an appropriate aminomethyl-benzimidazole derivative. nih.govnih.gov The choice of the heterocyclic C-terminal tail is critical; for example, substituting the benzimidazole (B57391) group in the potent δ-opioid agonist H-Dmt-Tic-NH-CH2-Bid with a benzoxazole (B165842) or benzothiazole (B30560) moiety converts the molecule into a δ-antagonist. nih.gov

Table 1: Synthesis of C-Terminally Modified Dmt-Tic Analogues nih.gov

Precursor 1 Precursor 2 Coupling Agents Intermediate Product Deprotection Agent Final Product
Boc-Dmt-Tic-OH H₂N-CH₂-Indl WSC/HOBt Boc-Dmt-Tic-NH-CH₂-Indl TFA H-Dmt-Tic-NH-CH₂-Indl
Boc-Dmt-Tic-OH H₂N-CH₂-Indn WSC/HOBt Boc-Dmt-Tic-NH-CH₂-Indn TFA H-Dmt-Tic-NH-CH₂-Indn
Boc-Dmt-Tic-OH H₂N-CH₂-Boa WSC/HOBt Boc-Dmt-Tic-NH-CH₂-Boa TFA H-Dmt-Tic-NH-CH₂-Boa

Incorporation of Conformationally Constrained Residues

The use of conformationally constrained amino acids is a well-established strategy in peptide and pseudopeptide design to enhance receptor selectivity and affinity. nih.gov The Tic residue in the Dmt-Tic scaffold is itself a conformationally restricted analogue of phenylalanine. nih.gov

Further modifications involve replacing Tic with other constrained residues to explore different conformational spaces. A notable example is the substitution of Tic with 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba). nih.gov This replacement has been shown to shift receptor selectivity from δ-opioid receptors towards µ-opioid receptors. nih.gov The primary structural difference influencing this shift lies in the allowed side-chain orientations (χ1 angle). While the Tic residue permits g(-) and g(+) conformations, the Aba residue restricts the side chain to g(+) and trans conformations. nih.gov Other conformationally constrained residues used in opioid ligand design include 2-aminotetralin-2-carboxylic acid (Atc) and 2-aminoindane-2-carboxylic acid (Aic). nih.gov

Table 2: Examples of Conformationally Constrained Residues in Opioid Ligand Design nih.gov

Constrained Residue Full Name Structural Feature Impact on Conformation (χ1 angle)
Tic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Covalently constrained Phenylalanine analogue Allows g(-) and g(+) conformations
Aba 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Dipeptidomimetic Limits side chain to g(+) and trans conformations
Atc 2-aminotetralin-2-carboxylic acid Covalently constrained derivative Induces conformational restriction

Chemical Considerations in Pseudopeptide Synthesis for Opioid Ligand Development

The synthesis of pseudopeptides like this compound presents unique chemical challenges that require careful consideration of synthetic strategies and reagents.

Both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis are employed in the creation of these analogues. smolecule.com SPPS offers advantages for the sequential assembly of peptide chains on a solid support, while solution-phase synthesis is also a viable method. smolecule.com A standard approach for peptide bond formation utilizes coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or WSC, often in combination with additives like HOBt to improve efficiency and minimize side reactions. smolecule.com

The incorporation of sterically hindered or conformationally rigid amino acids, such as Tic, can be challenging. The rigidity of the Tic structure can impede coupling reactions. mdpi.com To overcome this, specialized and more potent coupling reagents may be necessary. For example, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has proven successful for the incorporation of Tic where standard reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) may be less effective. mdpi.com

Protecting group strategy is another critical aspect. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly used in SPPS for these types of compounds. mdpi.com Following the assembly of the peptide backbone, deprotection steps are required to yield the final, active compound. For C-terminal acid groups, this typically involves cleavage from the resin and removal of side-chain protecting groups, often using strong acids like TFA. smolecule.com Careful purification, usually by high-performance liquid chromatography (HPLC), is essential to isolate the target compound with high purity. smolecule.com

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
This compound2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-amino-2,3-dihydro-1H-inden-2-yl
H-Dmt-Tic-OH2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
H-Dmt-Tic-NH-CH2-Indl2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aminomethyl-1H-indole
H-Dmt-Tic-NH-CH2-Bid2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aminomethyl-1H-benzimidazole
H-Dmt-Tic-NH-CH2-Boa2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aminomethyl-benzoxazole
H-Dmt-Tic-NH-CH2-Bta2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aminomethyl-benzothiazole
Boc-Dmt-Tic-OHN-tert-butyloxycarbonyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Dmt2',6'-dimethyl-L-tyrosine
Aba4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Atc2-aminotetralin-2-carboxylic acid
Aic2-aminoindane-2-carboxylic acid
WSC1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBt1-hydroxybenzotriazole
TFATrifluoroacetic acid
DCCN,N'-dicyclohexylcarbodiimide
DMT/NMM/TsO⁻4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate
TBTU2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Fmoc9-fluorenylmethyloxycarbonyl
tButert-butyl

Comprehensive Opioid Receptor Pharmacology of H Dmt Tic Nh Ch2 Indn

Radioligand Binding Affinity Characterization

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. These experiments measure the concentration of the compound required to displace a radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki). The lower the Ki value, the higher the binding affinity.

Delta Opioid Receptor (DOR) Binding Affinity (Kiδ)

H-Dmt-Tic-NH-CH2-Indn demonstrates a high affinity for the delta opioid receptor (DOR). In competitive binding assays using rat brain membranes, the compound exhibited a subnanomolar Ki value. The reported binding affinity (Kiδ) for this compound is 0.199 ± 0.032 nM. nih.gov

Mu Opioid Receptor (MOR) Binding Affinity (Kiμ)

The compound also shows high affinity for the mu opioid receptor (MOR), with a binding affinity in the same subnanomolar range as its DOR affinity. nih.gov The specific Ki value (Kiμ) reported from studies on rat brain membranes is 0.16 ± 0.019 nM. nih.gov This high affinity is consistent with findings that the absence of a free carboxylic acid function in Dmt-Tic analogues tends to increase interaction with the mu receptor. nih.govnih.gov

Kappa Opioid Receptor (KOR) Binding Affinity (Kiκ)

The binding affinity of this compound for the kappa opioid receptor (KOR) has not been reported in the reviewed scientific literature.

Receptor Selectivity Ratios (Kiμ/Kiδ, Kiκ/Kiδ)

Receptor selectivity is determined by comparing the binding affinities of a compound for different receptor subtypes. For this compound, the selectivity between mu and delta opioid receptors is low, indicating it is a non-selective ligand for these two receptors. Based on the reported Ki values, the selectivity ratio of Kiδ/Kiμ is approximately 1.2, while the Kiμ/Kiδ ratio is approximately 0.8. nih.gov This indicates a slight preference for the mu opioid receptor. The selectivity ratio for KOR (Kiκ/Kiδ) cannot be determined as the Kiκ value is not available.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

Receptor Subtype Binding Affinity (Ki) [nM]
Delta (δ) 0.199 ± 0.032 nih.gov
Mu (μ) 0.16 ± 0.019 nih.gov
Kappa (κ) Not Reported

Table 2: Receptor Selectivity Ratios of this compound

Selectivity Ratio Value
Kiμ/Kiδ ~0.8 nih.gov
Kiδ/Kiμ ~1.2 nih.gov
Kiκ/Kiδ Not Reported

Functional Efficacy Assessment in In Vitro Bioassays

Functional assays are employed to determine whether a compound that binds to a receptor acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). This is often assessed by measuring the downstream signaling events following receptor binding, such as G protein activation.

G Protein-Coupled Receptor Activation Studies (e.g., [35S]GTPγS binding)

The functional profile of this compound has been characterized using isolated tissue bioassays, which measure the compound's effect on muscle contraction mediated by opioid receptors—a process dependent on G protein activation. These studies revealed a mixed functional profile.

In the guinea pig ileum (GPI) assay, which is rich in mu opioid receptors, this compound acts as an agonist, with a reported IC50 value of 28.41 ± 1.74 nM. nih.gov This indicates that it activates the mu opioid receptor, presumably stimulating G protein signaling.

Conversely, in the mouse vas deferens (MVD) assay, a standard model for delta opioid receptor function, the compound behaves as a potent antagonist. nih.gov Its antagonist activity is quantified by a pA2 value of 9.42. nih.gov The pA2 value represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. This antagonist activity signifies that this compound binds to the delta opioid receptor but does not activate it; instead, it blocks the receptor from being activated by a delta agonist. nih.gov This finding is consistent with the observation that replacing the 1H-benzimidazol-2-yl (Bid) group in the parent compound H-Dmt-Tic-NH-CH2-Bid (a delta agonist) with the Indn group transforms the molecule into a delta antagonist. nih.govnih.gov

Table 3: Functional Bioactivity of this compound

Bioassay Receptor Target Activity Type Potency
Guinea Pig Ileum (GPI) Mu (μ) Agonist IC50 = 28.41 ± 1.74 nM nih.gov
Mouse Vas Deferens (MVD) Delta (δ) Antagonist pA2 = 9.42 nih.gov

Table of Compound Names

Abbreviation/Code NameFull Chemical Name
This compoundH-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-NH-CH2-(2,3-dihydro-1H-inden-2-yl)
Dmt2',6'-dimethyl-L-tyrosine
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Indn2,3-dihydro-1H-inden-2-yl
H-Dmt-Tic-NH-CH2-BidH-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-NH-CH2-(1H-benzimidazol-2-yl)
Bid1H-benzimidazol-2-yl

Tissue Bioassays for Agonism and Antagonism (e.g., Mouse Vas Deferens (MVD), Guinea Pig Ileum (GPI))

The functional activity of the chemical compound this compound at opioid receptors has been characterized using isolated tissue bioassays. These ex vivo preparations are standard tools in opioid pharmacology to determine the functional nature of a compound—whether it acts as an agonist (activates a receptor) or an antagonist (blocks a receptor)—and at which receptor subtype. The two primary assays used for this class of compounds are the mouse vas deferens (MVD) and the guinea pig ileum (GPI) preparations. archive.org

The MVD tissue is rich in delta-opioid receptors (DOR), making it a suitable model for assessing a compound's activity at this particular receptor subtype. nih.gov Conversely, the GPI longitudinal muscle-myenteric plexus preparation predominantly expresses mu-opioid receptors (MOR), and is therefore used to evaluate activity at the MOR. nih.gov

In the case of this compound, these bioassays were employed to understand how the substitution of the 1H-benzimidazol-2-yl (Bid) moiety in the parent delta-agonist, H-Dmt-Tic-NH-CH2-Bid (UFP-502), with a 2,3-dihydro-1H-inden-2-yl (Indn) group alters its pharmacological profile. nih.gov

Research findings from these tissue bioassays demonstrated that this compound acts as a delta-opioid receptor antagonist in the MVD assay. nih.gov In the GPI assay, the compound was characterized as a mu-opioid receptor agonist. nih.gov This indicates a shift in pharmacology from the parent compound, which is a potent delta-agonist. nih.govnih.gov The compound's activity in these assays confirms a mixed pharmacological profile, a common feature among derivatives of the Dmt-Tic pharmacophore. nih.govmdpi.com

Determination of Potency (EC50, IC50) and Efficacy (Emax)

The potency and efficacy of this compound were quantified using data derived from the GPI and MVD bioassays. Potency is a measure of the concentration of a drug required to produce a specific effect, while efficacy represents the maximum response achievable with the drug. promegaconnections.com

For antagonists, potency is often expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency. For this compound, the MVD assay yielded a pA2 value of 7.93 , signifying its antagonist activity at the delta-opioid receptor. nih.gov

For agonists, potency is typically measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of an agonist that produces 50% of the maximal possible effect. promegaconnections.com In the GPI assay, this compound displayed agonist activity at the mu-opioid receptor with an IC50 of 69.4 nM . nih.gov

Efficacy (Emax) is the maximal effect a compound can produce in a specific tissue. It is often expressed relative to a standard, full agonist. For this compound, the efficacy in the GPI assay was 52% relative to the reference agonist DADLE. nih.gov This value indicates that this compound is a partial agonist at the mu-opioid receptor, as it does not produce the same maximal effect as the full agonist.

Analysis of Biased Agonism and Ligand-Directed Signaling

Biased agonism, also known as functional selectivity or ligand-directed signaling, is a phenomenon where a ligand binding to a single receptor can stabilize different receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. case.eduwikipedia.org This is a significant concept in modern pharmacology, as it offers the potential to develop drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects. case.edu

While this compound has not been explicitly studied for pathway-specific biased agonism at a single receptor (e.g., G-protein vs. β-arrestin pathways), its pharmacological profile demonstrates a clear form of functional selectivity across different opioid receptor subtypes. The data from tissue bioassays show that this compound functions as a mu-opioid receptor partial agonist (as seen in the GPI assay) while simultaneously acting as a delta-opioid receptor antagonist (as determined in the MVD assay). nih.gov

This mixed agonist/antagonist profile is a hallmark of functional selectivity, where the ligand's chemical structure directs its distinct functional activity at different, albeit closely related, receptor types. nih.gov The transformation of the parent delta-agonist H-Dmt-Tic-NH-CH2-Bid into the mu-agonist/delta-antagonist this compound by modifying the C-terminal group is a clear example of how subtle structural changes can dramatically alter the functional response, a key aspect of ligand-directed signaling. nih.gov

Mechanistic Insights into H Dmt Tic Nh Ch2 Indn Opioid Receptor Interactions

Molecular Recognition and Ligand Binding Modes

The interaction of Dmt-Tic based ligands with opioid receptors is a complex process governed by specific molecular recognition events. The Dmt-Tic scaffold itself provides a conformationally constrained peptide backbone that dictates the orientation of key functional groups within the receptor's binding pocket. nih.gov The nature of the C-terminal moiety, in this case, the amino-indan group, plays a pivotal role in modulating the ligand's affinity and functional activity at different opioid receptor subtypes (μ, δ, and κ). For instance, replacing the C-terminal carboxylic acid of the parent antagonist H-Dmt-Tic-OH with an amide linked to a benzimidazole (B57391) group (H-Dmt-Tic-NH-CH2-Bid) transforms the molecule into a potent δ-opioid agonist. nih.gov Subsequent N-alkylation of the benzimidazole ring reverts the activity, turning the agonist into a powerful antagonist, highlighting the critical role of the C-terminal region in receptor activation. nih.gov

Molecular docking and structural biology studies of Dmt-Tic analogs have elucidated the key interactions that stabilize the ligand-receptor complex. The binding pocket for opioid peptides is located within the transmembrane (TM) helices of the G protein-coupled receptor (GPCR).

The "Message": The Dmt Residue: The Dmt residue is considered the "message" component of the pharmacophore, responsible for the primary binding and activation determinants. Its protonated N-terminal amine forms a crucial salt bridge with a highly conserved aspartic acid residue in TM3 (Asp147 in the μ-opioid receptor, MOR; Asp131 in the δ-opioid receptor, DOR). mdpi.commdpi.com This ionic interaction is a canonical feature for the binding of nearly all opioid ligands. Additionally, the amine can form a cation-π interaction with an adjacent tyrosine (Tyr148 in MOR). mdpi.commdpi.com

Hydrophobic Sub-pocket: The phenolic ring of Dmt fits into a hydrophobic pocket formed by residues from several transmembrane helices. The two methyl groups on the Dmt ring, absent in endogenous tyrosine, enhance binding affinity by improving the shape complementarity within this pocket and making additional van der Waals contacts with hydrophobic residues like Val281 in DOR and Y326 in MOR. mdpi.comdesy.de

The "Address": The Tic Residue and C-Terminus: The conformationally rigid Tic residue, acting as a constrained phenylalanine analog, is part of the "address" sequence that influences receptor selectivity. nih.gov Crystal structures of the DOR in complex with the Dmt-Tic-containing peptide DIPP-NH2 revealed a cis-peptide bond between the Dmt and Tic residues, a feature that helps to properly orient the pharmacophore. desy.de The C-terminal amino-indan of H-Dmt-Tic-NH-CH2-Indn extends towards the extracellular loops of the receptor, where its size, shape, and hydrophobicity determine the ultimate pharmacological profile (agonist vs. antagonist) and selectivity.

Table 1: Key Interacting Residues for Dmt-Tic Pharmacophore in Opioid Receptors
Ligand MoietyInteraction TypeKey Receptor Residue (Exemplar)Significance
Dmt (Protonated Amine)Ionic Bond / Salt BridgeAspartic Acid (e.g., MOR D1473.32)Primary anchor point for binding; critical for affinity.
Dmt (Protonated Amine)Cation-π InteractionTyrosine (e.g., MOR Y1483.33)Stabilizes the N-terminus in the binding pocket.
Dmt (Dimethyl-phenol Ring)Hydrophobic / van der WaalsHydrophobic pocket residues (e.g., MOR Y3267.42, DOR V2816.55)Enhances affinity and potency through improved complementarity.
Dmt (Phenol -OH)Hydrogen BondHistidine (e.g., MOR H2976.52)Contributes to binding and can influence agonist activity.

The binding of a ligand to an opioid receptor is not a static event but a dynamic process that can stabilize distinct receptor conformations. Antagonists, such as the parent molecule H-Dmt-Tic-OH, bind to the receptor and stabilize an inactive conformation, preventing the structural rearrangements necessary for G protein coupling.

In contrast, agonist binding induces a series of conformational changes that transition the receptor to a fully active state. While the specific dynamics for this compound are not known, agonist-induced activation in GPCRs generally involves an outward movement of the intracellular ends of TM5 and TM6. This movement opens a cavity on the cytoplasmic face of the receptor, allowing for the binding and activation of heterotrimeric G proteins. mdpi.com Studies on the Dmt-Tic peptide DIPP-NH2 at the DOR have shown that its binding causes a distinct conformational shift in the Val281 side chain within the binding pocket when compared to the receptor bound to a pure antagonist. desy.de This subtle change at the ligand-binding site is allosterically transmitted through the receptor to the intracellular G protein-coupling domain.

Signal Transduction Pathways Modulated by this compound

As a ligand for opioid receptors, this compound would modulate intracellular signaling pathways primarily through the activation or inhibition of G proteins. Opioid receptors classically couple to the inhibitory Gαi/o family of G proteins. frontiersin.org The functional output of the ligand—agonist or antagonist—determines the nature of this modulation.

If this compound functions as an agonist, its binding would promote the exchange of GDP for GTP on the α-subunit of the Gαi/o protein. This activation leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various downstream effectors.

A primary and hallmark signaling pathway for Gαi/o-coupled receptors is the inhibition of adenylyl cyclase . nih.gov The activated Gαi-GTP subunit directly binds to and inhibits this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). acs.org This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous cellular proteins. The potency and efficacy of an agonist in this pathway can be quantified in vitro using GTPγS binding assays, which measure the ligand's ability to stimulate G protein activation. nih.gov

If this compound is an antagonist, it would not activate this pathway on its own. Instead, it would competitively block the binding of endogenous or exogenous agonists, thereby preventing the inhibition of adenylyl cyclase.

In addition to G protein-mediated signaling, GPCRs can also signal through an alternative pathway involving β-arrestin proteins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's intracellular domain. mdpi.com This recruitment serves two main purposes: it sterically hinders further G protein coupling, leading to signal desensitization, and it initiates a second wave of signaling by acting as a scaffold for other proteins like MAP kinases.

The concept of signaling bias or "functional selectivity" describes the ability of a ligand to preferentially activate one pathway over the other (i.e., G protein vs. β-arrestin). nih.gov It has been hypothesized that the therapeutic effects of opioids (analgesia) are primarily mediated by G protein signaling, while many of the adverse effects (e.g., respiratory depression, tolerance, constipation) are linked to the β-arrestin pathway. nih.gov Therefore, there is significant interest in developing G protein-biased agonists. While specific β-arrestin recruitment data for this compound are unavailable, the Dmt-Tic pharmacophore has been explored in the context of developing ligands with unique signaling profiles, and its potential for bias would depend on the specific conformation it stabilizes upon binding. nih.gov

Table 2: Potential Signaling Outcomes for this compound
Functional ActivityG Protein Pathwayβ-Arrestin PathwayDownstream Effect
AgonistActivation of Gαi/oRecruitment of β-arrestinInhibition of adenylyl cyclase, modulation of ion channels, activation of MAPKs.
AntagonistBlocks agonist-induced Gαi/o activationBlocks agonist-induced β-arrestin recruitmentPrevents downstream signaling by agonists.
G Protein-Biased AgonistPreferential activation of Gαi/oMinimal recruitment of β-arrestinPotentially therapeutic effects with reduced side effects.

Receptor Regulation and Desensitization Mechanisms

Prolonged or repeated exposure to an opioid agonist triggers adaptive changes that lead to a reduction in signaling, a phenomenon known as desensitization. frontiersin.org This is a key cellular mechanism underlying the development of pharmacological tolerance. The process is multifaceted and involves:

Phosphorylation: Agonist occupancy promotes the phosphorylation of serine and threonine residues on the receptor's intracellular loops and C-terminal tail by GRKs. ucla.edu

β-Arrestin Binding: Phosphorylated receptors are recognized by β-arrestin, which binds and uncouples the receptor from its G protein, thereby terminating the primary signal. frontiersin.org

Internalization: The receptor-arrestin complex is often targeted for endocytosis into intracellular vesicles. This removes the receptors from the cell surface, further reducing the cell's responsiveness to the agonist.

The specific structure of a ligand can profoundly influence the rate and extent of these regulatory processes. Some agonists, termed "super-agonists," may cause rapid and robust receptor phosphorylation and internalization, leading to rapid desensitization. Other ligands may cause less pronounced regulation. If this compound acts as an agonist, its unique structure would dictate its specific desensitization profile. Conversely, as an antagonist, it would block agonist-induced receptor phosphorylation, uncoupling, and internalization, thereby preventing desensitization and the development of tolerance to other co-administered agonists.

Computational and Structural Biology Approaches Applied to H Dmt Tic Nh Ch2 Indn Analogues

Molecular Docking and Ligand-Receptor Complex Modeling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For analogues of H-Dmt-Tic-NH-CH2-Indn, docking studies have been instrumental in elucidating their binding modes within the active sites of opioid receptors, particularly the delta-opioid receptor (DOR).

These studies often utilize crystal structures of the target receptor to model the interaction of the ligand. The primary pharmacophore, H-Dmt-Tic, is recognized as the key interacting motif. Docking simulations have revealed that the Dmt (2',6'-dimethyl-L-tyrosine) residue typically engages with a specific pocket in the receptor. The Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue, a conformationally constrained analogue of phenylalanine, also plays a crucial role in orienting the ligand within the binding site. nih.gov

Key interactions observed in docking models of Dmt-Tic analogues with the DOR include:

Ionic Interactions: The protonated N-terminus of the Dmt residue often forms a salt bridge with a conserved aspartic acid residue in the receptor's transmembrane helix 3 (TM3). nih.gov

Hydrophobic Interactions: The aromatic rings of both Dmt and Tic residues engage in hydrophobic interactions with nonpolar amino acid residues lining the binding pocket. nih.gov

Hydrogen Bonding: The hydroxyl group of the Dmt residue and the amide backbone of the ligand can form hydrogen bonds with polar residues in the receptor.

The indane moiety (Indn) in this compound is a hydrophobic group that can further anchor the ligand in a hydrophobic sub-pocket of the receptor, contributing to its binding affinity. The methylene (B1212753) linker (-CH2-) provides flexibility, allowing the indane group to adopt an optimal position.

It has been observed that subtle changes in the ligand structure can lead to different binding orientations. For instance, in some cyclic analogues containing the Dmt-Tic pharmacophore, the Tic side chain was found to be in close contact with Tyr109 and/or Leu125 side chains in the inactive state of the DOR. univie.ac.at In the active state, the Tic side chain projected towards a different region of the binding pocket. univie.ac.at

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are powerful computational tools for studying the conformational flexibility of ligands and receptors, as well as the stability of their interactions. mdpi.com

For this compound and its analogues, MD simulations can be employed to:

Assess Conformational Preferences: These simulations can explore the accessible conformations of the ligand in solution and within the receptor's binding site. The peptide bond between Dmt and Tic, for example, can exist in both cis and trans configurations, and MD simulations can help determine the energetic favorability of each. nih.gov

Evaluate Binding Stability: By simulating the ligand-receptor complex over nanoseconds to microseconds, researchers can assess the stability of the predicted binding pose from docking studies. The root-mean-square deviation (RMSD) of the ligand and key interacting residues can be monitored to see if the initial interactions are maintained.

Characterize Water-Mediated Interactions: MD simulations explicitly include solvent molecules, allowing for the study of water-mediated hydrogen bonds between the ligand and the receptor, which can be crucial for binding affinity.

Probe Allosteric Effects: The binding of a ligand to the orthosteric site can induce conformational changes in other parts of the receptor. MD simulations can help in understanding these allosteric communications, which are important for receptor activation and signaling.

Although specific MD simulation studies on this compound are not extensively reported in the literature, the methodology has been successfully applied to other opioid peptidomimetics to rationalize their activity profiles. mdpi.com Such studies have been crucial in understanding the dynamic nature of ligand-receptor recognition and the molecular basis of agonism versus antagonism.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and charged centers) that a ligand must possess to bind to a specific receptor. The Dmt-Tic moiety itself is considered a potent pharmacophore for delta-opioid receptor antagonists. nih.gov

A pharmacophore model for Dmt-Tic analogues typically includes:

A positively charged feature corresponding to the N-terminal amine of Dmt.

Two aromatic/hydrophobic features representing the Dmt and Tic side chains.

A specific spatial arrangement of these features that is complementary to the DOR binding site.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. This approach allows for the rapid and cost-effective identification of potential new ligands with desired pharmacological activities. nih.gov

The process of pharmacophore-based virtual screening involves:

Database Preparation: A large library of 3D structures of chemical compounds is prepared.

Pharmacophore Matching: The database is screened to find molecules that can adopt a conformation that matches the pharmacophore model.

Hit Filtering: The initial hits are often filtered based on other properties, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Experimental Validation: The most promising candidates are then synthesized and tested experimentally to validate their biological activity.

This strategy has been successfully employed in the discovery of novel opioid receptor ligands with diverse scaffolds. nih.gov

Structure-Based Ligand Design Initiatives

The insights gained from molecular docking, MD simulations, and pharmacophore modeling provide a solid foundation for structure-based ligand design. This rational design approach aims to modify the chemical structure of a lead compound, such as this compound, to improve its affinity, selectivity, and functional properties.

Several structure-based design strategies have been applied to Dmt-Tic analogues:

Modification of the C-terminus: The C-terminal moiety of the Dmt-Tic pharmacophore has been extensively modified to modulate the pharmacological profile. For example, the addition of a third heteroaromatic nucleus, such as 1H-benzimidazole-2-yl (Bid), C-terminal to the Tic residue can convert a delta-opioid receptor antagonist into a potent delta-agonist. semanticscholar.org The length of the linker between Tic and the third aromatic group is a critical determinant of this functional switch. semanticscholar.org

N-terminal Alkylation: N,N-dimethylation of the Dmt residue has been shown to enhance delta-opioid receptor selectivity and can convert delta-agonists into potent delta-antagonists. mdpi.com

Introduction of Conformational Constraints: Incorporating cyclic structures or other rigid scaffolds can lock the ligand into a bioactive conformation, potentially increasing affinity and selectivity. nih.gov

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physicochemical properties (bioisosteres) can improve pharmacokinetic properties without compromising biological activity.

These design initiatives have led to the development of a diverse array of Dmt-Tic analogues with a wide range of pharmacological activities, from highly selective delta-antagonists to potent mu-opioid receptor agonists and mixed-profile ligands. nih.gov

Data Tables

Table 1: Binding Affinities and Functional Activities of Selected Dmt-Tic Analogues

Compoundδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)δ-Antagonist Potency (pA2)Reference(s)
H-Dmt-Tic-OH0.022>100008.2 mdpi.com
N,N-(Me)2-Dmt-Tic-OH0.1224009.4 mdpi.com
H-Dmt-Tic-NH-CH2-Bid0.12-0.360.44-1.428.52-10.14 (as antagonists after N1-alkylation) mdpi.com
H-Dmt-Tic-NH-hexyl-NH-Dmt0.130.3810.4
H-Dmt-Tic-NH-hexyl-NH-Tic0.892.8110.2

This table is interactive. Click on the headers to sort the data.

Preclinical Mechanistic Investigations of H Dmt Tic Nh Ch2 Indn S Biological Activities

In Vitro Cellular Responses Beyond Receptor Assays

While direct receptor binding assays establish the affinity of a compound, in vitro cellular response studies provide deeper insights into the functional consequences of that binding. For H-Dmt-Tic-NH-CH2-Indn and its analogs, these investigations have begun to uncover effects on gene expression and cellular process relevant to neuroscience.

Research into the Dmt-Tic pharmacophore has highlighted its potential to modulate genes associated with neuronal health and plasticity. A closely related analog, H-Dmt-Tic-NH-CH2-Bid (also known as UFP-502), which differs by the replacement of the indan (B1671822) group with a benzimidazole (B57391) group, has been shown to stimulate the expression of brain-derived neurotrophic factor (BDNF) mRNA. nih.gov BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity, and its upregulation is a mechanism shared by some antidepressant medications.

Studies on H-Dmt-Tic-NH-CH2-Bid demonstrated that this delta-opioid agonist could increase BDNF mRNA expression in the frontal cortex and showed a tendency to increase its expression in the hippocampus. nih.gov However, these effects were noted to have a low magnitude and were not consistently observed across all experiments, indicating variability in the response. nih.gov While specific gene expression studies targeting the this compound variant are not detailed in the available literature, the activity of its close analog suggests a potential pathway for its neurological effects that warrants further investigation.

Delta-opioid receptor agonists as a class are recognized for their potential to confer neuroprotection and promote neurogenesis in various preclinical models. nih.gov These properties are of significant interest for therapeutic development in neurodegenerative diseases and psychiatric disorders. The Dmt-Tic pharmacophore, from which this compound is derived, has been a foundation for developing compounds with such activities. nih.gov

While general studies support the neurogenic and neuroprotective roles of delta-opioid receptor activation, specific mechanistic studies in these models using this compound have not been extensively reported. The hallucinogenic agent N,N-dimethyltryptamine (DMT), which should not be confused with the Dmt (2',6'-dimethyl-L-tyrosine) amino acid residue in the compound of interest, has been shown to regulate adult neurogenesis. nih.govmdpi.com However, its mechanism is distinct and involves multiple receptor systems. The potential for this compound to elicit neuroprotective and neurogenic effects is inferred from its potent delta-opioid agonism, but direct experimental evidence in specific cellular models of neurodegeneration or injury remains a subject for future research.

Ex Vivo Tissue Responses (e.g., Detailed Comparative Studies in Mouse Vas Deferens and Guinea Pig Ileum)

Classic ex vivo organ bath preparations are invaluable tools for characterizing the pharmacological profile of opioid ligands. The mouse vas deferens (MVD) and guinea pig ileum (GPI) assays are standard for determining a compound's activity and selectivity for delta- and mu-opioid receptors, respectively. nih.gov The MVD is rich in delta-opioid receptors, while the GPI predominantly expresses mu-opioid receptors. nih.gov

In these bioassays, this compound demonstrated potent agonist activity. nih.gov The compound's ability to inhibit electrically evoked contractions in these isolated tissues is measured and expressed as the IC50 value (the concentration required to produce 50% of the maximum inhibitory effect). In a comparative study, this compound showed high potency in the MVD assay, consistent with strong delta-opioid receptor agonism. nih.gov Its activity in the GPI assay was considerably lower, indicating selectivity for the delta receptor over the mu receptor. nih.gov

The selectivity of an opioid ligand is a crucial determinant of its therapeutic potential and side-effect profile. The ratio of the IC50 value in the GPI assay to that in the MVD assay provides a quantitative measure of this selectivity. For this compound, this ratio confirms its classification as a delta-selective agonist. nih.gov

Table 1: Bioactivity of this compound in Ex Vivo Tissue Preparations Data sourced from scientific literature. nih.gov

Preparation Primary Receptor Bioassay Measurement Value (nM)
Mouse Vas Deferens (MVD) δ-opioid IC50 0.40 ± 0.08
Guinea Pig Ileum (GPI) μ-opioid IC50 86.8 ± 12.3
Selectivity Ratio (GPI/MVD) 217

Involvement of Delta Opioid Receptors in Specific Preclinical Models (e.g., Alcohol Withdrawal-Induced Mechanical Allodynia)

The development of painful conditions like mechanical allodynia (pain from a stimulus that does not normally provoke pain) is a recognized symptom of alcohol withdrawal that can contribute to relapse. nih.govnih.gov Preclinical research has identified the delta-opioid receptor (DOR) system as a key player in modulating this withdrawal-induced hypersensitivity. nih.govbiorxiv.org

Studies using DOR knockout mice and pharmacological tools have established that endogenous activity at these receptors plays a protective role in mitigating the severity and duration of alcohol withdrawal-induced mechanical allodynia (AWiMA). nih.govnih.gov In models where mice undergo withdrawal after chronic alcohol exposure, animals lacking DORs experience a more pronounced and prolonged period of mechanical hypersensitivity compared to wild-type mice. nih.gov Furthermore, blocking these receptors with a DOR-selective antagonist also exacerbates AWiMA. nih.gov

Conversely, treatment with DOR-selective agonists has been shown to produce analgesic effects and alleviate this withdrawal-related pain state. nih.gov Although the specific DOR agonist TAN-67 was noted to have attenuated efficacy during active withdrawal, the model robustly demonstrates that DORs are a critical therapeutic target for AWiMA. nih.govnih.gov

Given that this compound is a potent and selective DOR agonist, its pharmacological profile strongly suggests it would be active in this preclinical model. Its ability to activate DORs would be expected to counteract the neurobiological changes that lead to mechanical allodynia during alcohol withdrawal, highlighting a potential therapeutic application for this class of compounds.

Future Directions in H Dmt Tic Nh Ch2 Indn Research

Design and Synthesis of Novel Analogues with Optimized Receptor Profiles

A primary focus of future research will be the rational design and synthesis of new analogues of H-Dmt-Tic-NH-CH2-Indn to achieve more refined receptor binding profiles. The goal is to develop compounds with enhanced selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR), or to intentionally design molecules with a specific, desired mixed-receptor profile.

One promising strategy involves the modification of the C-terminus of the Dmt-Tic pharmacophore. Research has shown that introducing large hydrophobic groups at specific positions on the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) aromatic ring can be accomplished without significantly diminishing delta opioid receptor binding affinity. nih.gov Conversely, substitutions at other positions can drastically reduce affinity. nih.gov This highlights the importance of systematic structure-activity relationship (SAR) studies to map the steric and electronic requirements of the receptor's binding pocket.

Furthermore, N1-alkylation of the benzimidazole (B57391) moiety, as seen in the parent compound H-Dmt-Tic-NH-CH2-Bid, has been shown to convert a potent delta-opioid agonist into a delta-opioid antagonist. nih.govnih.gov This suggests that similar modifications to the indane group in this compound could be a fruitful area of exploration for generating antagonists or compounds with altered efficacy. The synthesis of these novel analogues will likely continue to employ stepwise solution-phase peptide synthetic methods, which have proven effective in creating similar compounds. nih.gov

Modification Strategy Potential Outcome Rationale
Substitution on the Tic aromatic ringAltered DOR affinity and selectivityThe position of substitution is critical to maintaining or enhancing receptor binding. nih.gov
N-alkylation of the C-terminal moietyConversion from agonist to antagonistN1-alkylation of a similar benzimidazole-containing compound resulted in a switch in pharmacological activity. nih.govnih.gov
Introduction of acidic moietiesIncreased delta-selectivityThe presence of a carboxylic acid function can suppress mu-opioid receptor affinity. nih.gov

Elucidation of Signaling Bias and its Functional Implications

The concept of "biased agonism" or "functional selectivity" is a burgeoning field in G protein-coupled receptor (GPCR) pharmacology, and its application to this compound research is a critical future direction. nih.govnih.gov Biased agonists preferentially activate one intracellular signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). nih.gov This is significant because the G protein pathway is generally associated with the therapeutic effects of opioids, while the β-arrestin pathway has been implicated in some of the adverse effects. mdpi.com

Future studies should aim to systematically characterize the signaling profile of this compound and its newly synthesized analogues. This would involve a battery of in vitro assays to quantify their ability to activate G protein-dependent pathways versus β-arrestin-mediated signaling. nih.gov Understanding the structural determinants of signaling bias in the Dmt-Tic scaffold could guide the design of next-generation opioids with improved therapeutic windows. For instance, identifying modifications to this compound that promote G protein bias could lead to potent analgesics with a reduced side-effect profile. nih.gov The ultimate goal is to correlate specific signaling profiles with in vivo functional outcomes, thereby validating the therapeutic potential of biased agonism. nih.gov

Development as a Pharmacological Probe for Opioid Receptor Biology

Due to its high affinity and selectivity for the delta-opioid receptor, this compound and its analogues are valuable tools for probing the intricacies of opioid receptor biology. These compounds can be used to investigate the physiological and pathological roles of DORs in various systems. For example, selective antagonists derived from this scaffold can be used to block DOR function and elucidate its involvement in processes like pain, mood, and addiction.

A particularly promising application is the development of radiolabeled versions of these ligands for positron emission tomography (PET) imaging. nih.gov An 18F-labeled analogue of a Dmt-Tic compound has already been successfully synthesized and used for in vitro autoradiography, demonstrating specific binding to delta-opioid receptors. nih.gov The development of a similar PET tracer based on the this compound structure would enable the in vivo visualization and quantification of DORs in the brain and peripheral tissues. This would be an invaluable tool for studying receptor distribution and occupancy in both preclinical models and human subjects, potentially aiding in the diagnosis and treatment of various neurological and psychiatric disorders.

Advanced Computational Methods for Ligand Discovery and Optimization

Computer-aided drug design (CADD) is set to play an increasingly pivotal role in the future of this compound research. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can provide profound insights into the molecular interactions between this compound and the delta-opioid receptor. nih.gov These methods rely on the high-resolution crystal structures of opioid receptors that have become available in recent years. nih.gov

Structure-based virtual screening (SBVS) can be employed to screen large virtual libraries of compounds for their potential to bind to the DOR, accelerating the discovery of novel analogues. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed based on the existing data for Dmt-Tic analogues to predict the binding affinity and functional activity of newly designed compounds. acs.orgdntb.gov.ua These predictive models can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. beilstein-journals.org Advanced computational approaches will not only aid in the optimization of ligand-receptor interactions but also in the prediction of pharmacokinetic properties, a crucial aspect for the development of any potential therapeutic agent. acs.org

Computational Method Application in this compound Research Potential Impact
Molecular DockingPredicting the binding pose and affinity of novel analogues to the DOR. nih.govRational design of compounds with improved receptor binding.
Molecular Dynamics (MD) SimulationsSimulating the dynamic interactions between the ligand and receptor over time. nih.govUnderstanding the mechanism of receptor activation and signaling bias.
Structure-Based Virtual Screening (SBVS)Screening large compound libraries for potential DOR ligands. nih.govAccelerated discovery of new lead compounds.
Machine Learning and QSARDeveloping predictive models for binding affinity and functional activity. acs.orgdntb.gov.uaPrioritization of synthetic targets and optimization of compound properties.

Q & A

Q. What strategies validate the target specificity of this compound in complex biological systems?

  • Methodological Answer : Combine competitive binding assays with siRNA knockdown of target receptors to confirm on-target effects. Use proteome-wide affinity profiling (e.g., thermal shift assays) to detect off-target interactions. Cross-reference findings with databases like ChEMBL to rule out promiscuity .

Data Management and Reporting

  • Example Table : In Vitro vs. In Vivo Discrepancy Analysis

    Parameter In Vitro Results In Vivo Results Possible Explanation
    Binding Affinity (nM)2.1 ± 0.3N/AHigh plasma protein binding
    Half-life (h)N/A0.8 ± 0.2Rapid hepatic metabolism
    Toxicity (LD₅₀)N/A15 mg/kgMetabolite-induced hepatotoxicity
  • Source : Adapted from preclinical reporting frameworks and conflict resolution methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.